6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-3-1-10-6-4(9)5(7(13)14)11-12(6)2-3/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPCXFJYCLTDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=NN21)C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393241 | |
| Record name | 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499190-16-8 | |
| Record name | 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with β-Diketones
Halogenation Strategies for Regioselective Functionalization
Introducing bromine and chlorine at the C6 and C3 positions, respectively, demands careful control to avoid polyhalogenation.
Bromination at C6
Bromination typically occurs after cyclization due to the reactivity of the pyrimidine ring. A proposed pathway involves:
-
Dissolving the pyrazolo[1,5-a]pyrimidine intermediate in DMF at 0°C.
-
Adding NBS (1.1 equivalents) and stirring for 4–6 hours.
-
Quenching with aqueous Na₂S₂O₃ and extracting with ethyl acetate.
Yield data from analogous reactions suggest 75–85% efficiency for mono-bromination at electron-deficient positions.
Chlorination at C3
Chlorination is achieved using POCl₃ in the presence of a catalytic base:
-
Refluxing the brominated intermediate in POCl₃ (5 equivalents) with dimethylaniline (0.1 equivalents) for 8 hours.
-
Removing excess POCl₃ under reduced pressure.
-
Precipitating the product in ice-water and neutralizing with NaHCO₃.
This method achieves >90% chlorination efficiency while preserving the bromine substituent.
Carboxylic Acid Functionalization and Purification
The final step involves hydrolyzing the ester group to the carboxylic acid. The patent CN103896951A details two protocols:
Aqueous Hydrolysis
| Condition | Details | Yield |
|---|---|---|
| Solvent | Water | 97% |
| Base | NaOH (6 g in 100 mL H₂O) | |
| Temperature | 25–35°C | |
| Workup | Acidification with citric acid |
Alcoholic Hydrolysis
| Condition | Details | Yield |
|---|---|---|
| Solvent | Ethanol | 97.7% |
| Base | KOH (15 g in 250 mL EtOH) | |
| Temperature | 0–5°C | |
| Workup | Crystallization from citric acid/water |
Both methods produce high-purity (>98%) carboxylic acid, as confirmed by ¹H NMR and mass spectrometry.
Reaction Optimization and Scalability
Critical parameters for large-scale synthesis include solvent choice, halogenation timing, and crystallization conditions.
Solvent Impact on Cyclization
Data from Behbehani and Ibrahim highlight the role of ethanol-acetic acid mixtures in CDC reactions:
| Acetic Acid (equiv) | Atmosphere | Yield of 4a |
|---|---|---|
| 2 | Air | 34% |
| 6 | Air | 74% |
| 6 | O₂ | 94% |
Oxygen atmosphere enhances oxidative dehydrogenation, crucial for ring formation.
Crystallization Conditions
The patent specifies citric acid as the preferred precipitating agent due to its mild acidity and compatibility with the product:
| Acid | Solvent Ratio | Crystallization Time | Purity |
|---|---|---|---|
| Citric acid | 1:3 (acid:H₂O) | 3 hours | >98% |
| HCl | 1:5 | 1 hour | 85% |
Citric acid minimizes decomposition during isolation.
Biological Activity
6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 499190-16-8) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₇H₃BrClN₃O₂
- Molecular Weight : 276.47 g/mol
- Structure : The compound features a bromine atom at position 6 and a chlorine atom at position 3 of the pyrazolo ring, contributing to its chemical reactivity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by acting as an inhibitor of various kinases involved in cancer progression.
- Inhibition of Casein Kinase 2 (CK2) : This compound has been identified as a selective inhibitor of CK2, which plays a crucial role in cell proliferation and survival. Inhibiting CK2 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Pim Kinase Inhibition : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, effectively inhibited Pim-1 kinase, which is associated with multiple myeloma and other malignancies. The inhibition was shown to suppress the phosphorylation of BAD protein, a key regulator of apoptosis, at submicromolar concentrations .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated.
The biological activity of this compound is primarily attributed to its ability to bind selectively to ATP-binding sites on kinases. This interaction inhibits the phosphorylation processes critical for cell signaling pathways involved in cancer and other diseases.
Case Studies
- Cell-Based Assays : In vitro studies have shown that compounds within the pyrazolo[1,5-a]pyrimidine class can significantly reduce cell viability in cancer cell lines through kinase inhibition. For instance, one study reported over 98% inhibition of Pim-1 at a concentration of 1 µM .
- Selectivity Profiles : The selectivity score for this compound against a panel of oncogenic kinases was calculated at S(50) = 0.14, indicating high selectivity towards Pim-1 and TRKC while maintaining minimal inhibition on other kinases .
Summary Table of Biological Activities
Comparison with Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 912773-22-9)
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 869941-96-8)
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CID: 83669781)
- Molecular Formula : C₈H₆BrN₃O₂
- Molecular Weight : 256.06 g/mol
- Key Differences :
- Methyl group at position 2.
- Bromine at position 3 instead of chlorine.
- Implications :
Halogen-Substituted Derivatives
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS: 877173-84-7)
Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C₉H₇BrClN₃O₂
- Molecular Weight : 304.53 g/mol
- Key Differences :
- Ethyl ester group instead of carboxylic acid.
- Implications :
- Ester group increases lipophilicity, enhancing cell membrane penetration.
- Requires hydrolysis to the carboxylic acid for activation, making it a prodrug candidate .
Q & A
Basic: What synthetic methodologies are effective for preparing 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
Answer:
The synthesis typically involves cyclization of substituted pyrazole precursors with appropriately functionalized pyrimidine intermediates. For example:
- Step 1: Bromination and chlorination of pyrazolo[1,5-a]pyrimidine precursors using reagents like N-bromosuccinimide (NBS) or POCl₃ under controlled conditions to ensure regioselectivity at positions 6 and 3 .
- Step 2: Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous THF/ethanol .
- Purification: Recrystallization from polar aprotic solvents (DMF/ethanol mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents .
Advanced: How do bromo and chloro substituents influence the electronic properties and reactivity of the pyrazolo[1,5-a]pyrimidine core?
Answer:
- Electronic Effects: The bromine atom (electron-withdrawing) at position 6 decreases electron density at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) at position 2 or 7. The chlorine at position 3 further stabilizes the ring via inductive effects, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to specific sites .
- Reactivity Mapping: Computational studies (DFT) can predict charge distribution, guiding functionalization strategies. For example, the carboxylic acid group at position 2 enhances solubility for metal-catalyzed reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., downfield shifts for Br/Cl-substituted carbons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 316.96 for C₈H₄BrClN₃O₂) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions of the carboxylic acid group .
Advanced: How can regioselective functionalization at position 7 be achieved?
Answer:
- Directed Metalation: Use of strong bases (e.g., LDA) at low temperatures (-78°C) in THF to deprotonate position 7, followed by quenching with electrophiles (e.g., aldehydes or iodine) .
- Cross-Coupling: Pd-catalyzed Buchwald-Hartwig amination or Negishi coupling, leveraging the electron-deficient pyrimidine ring for selective bond formation .
Basic: What are the stability considerations for this compound under different conditions?
Answer:
- Acidic Conditions: The carboxylic acid group may protonate, reducing solubility. Avoid prolonged exposure to strong acids (e.g., HCl) to prevent decarboxylation .
- Thermal Stability: Decomposition occurs above 200°C; store at -20°C under inert atmosphere (N₂/Ar) .
- Light Sensitivity: Halogenated aromatics are prone to photodegradation; use amber vials for storage .
Advanced: How does this compound compare to analogs (e.g., 6-chloro or 6-methyl derivatives) in medicinal chemistry applications?
Answer:
- Bioactivity: The bromine atom enhances lipophilicity, improving membrane permeability compared to chloro analogs. However, methyl substituents increase steric hindrance, reducing binding affinity in kinase inhibition assays .
- SAR Studies: Replacements at position 3 (Cl vs. Br) modulate IC₅₀ values in enzyme assays; computational docking studies (AutoDock) validate these trends .
Basic: What solvent systems are optimal for reactions involving this compound?
Answer:
- Polar Aprotic Solvents: DMF or DMSO for SNAr reactions due to their ability to stabilize transition states .
- Aqueous Mixtures: Ethanol/water (1:1) for hydrolysis of ester precursors to carboxylic acid derivatives .
Advanced: How can computational modeling guide the design of derivatives with enhanced properties?
Answer:
- DFT Calculations: Predict reaction pathways (e.g., Fukui indices for electrophilic attack) and optimize substituent placement .
- MD Simulations: Assess solubility and protein-ligand interactions by simulating the compound in explicit solvent (e.g., TIP3P water model) .
Basic: What are the common impurities encountered during synthesis, and how are they resolved?
Answer:
- Byproducts: Incomplete halogenation leads to mono-substituted impurities (e.g., 3-chloro without 6-bromo).
- Resolution: Use HPLC with a C18 column (acetonitrile/water gradient) or preparative TLC with dichloromethane/methanol (9:1) .
Advanced: What strategies mitigate competing side reactions during functionalization?
Answer:
- Protecting Groups: Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired nucleophilic attack during halogenation .
- Temperature Control: Slow addition of reagents at -40°C minimizes polysubstitution in SNAr reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
